(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-hydroxybenzaldehyde with 1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the diazinane trione core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-hydroxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- (5E)-5-[(4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The presence of the 3-methylphenyl group in (5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione distinguishes it from other similar compounds. This structural variation can influence its chemical reactivity and biological activity, making it a unique compound for various applications.
Properties
Molecular Formula |
C18H14N2O4 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14N2O4/c1-11-3-2-4-13(9-11)20-17(23)15(16(22)19-18(20)24)10-12-5-7-14(21)8-6-12/h2-10,21H,1H3,(H,19,22,24)/b15-10+ |
InChI Key |
FIHYEPLLKDUHDI-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.